3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline
Description
3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline (CAS: 1018584-61-6) is a fluorinated aniline derivative featuring a tetrahydrofuran (THF)-methoxy substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₂H₁₄FNO₂, with a molecular weight of 223.25 g/mol . The compound’s structure combines the electron-withdrawing fluorine atom with the oxygen-rich THF moiety, which may confer unique solubility and reactivity properties.
Properties
IUPAC Name |
3-fluoro-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-9-4-1-5-10(13)11(9)15-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBLVHICOCVVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200368 | |
| Record name | Benzenamine, 3-fluoro-2-[(tetrahydro-2-furanyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286265-25-5 | |
| Record name | Benzenamine, 3-fluoro-2-[(tetrahydro-2-furanyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-fluoro-2-[(tetrahydro-2-furanyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline typically involves the reaction of 3-fluoroaniline with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry
3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic synthesis. For example:
- Oxidation: Can yield quinones using agents like potassium permanganate.
- Reduction: Can produce amine derivatives using lithium aluminum hydride.
- Substitution: The fluorine atom can be replaced with other nucleophiles to create substituted anilines.
Biological Applications
The compound has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation, which could lead to anticancer effects.
Antimicrobial Activity:
Research indicates that similar fluorinated anilines exhibit significant antifungal activity against pathogens such as Candida albicans, suggesting that this compound may also possess comparable efficacy .
Case Study:
In a study exploring the biological evaluation of various anilines, derivatives were synthesized and tested for cytotoxicity against cancer cells. The results indicated that modifications on the amino group could enhance water solubility and bioavailability, leading to improved anticancer activity .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a pharmacophore in drug development. Its unique structural features allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents.
Industrial Applications
This compound is also utilized in the production of specialty chemicals and materials. Its unique properties enable it to be incorporated into formulations that require specific chemical characteristics, such as increased stability or enhanced biological activity.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Substituent Isomers
3-Fluoro-4-[(tetrahydrofuran-2-yl)methoxy]aniline (CAS: 1233952-94-7)
- Structure : Fluorine at the 3-position and THF-methoxy at the 4-position.
- Molecular Formula: C₁₂H₁₄FNO₂.
- Key Differences : The positional shift of the THF-methoxy group alters electronic distribution and steric interactions. This isomer may exhibit distinct reactivity in electrophilic substitution reactions due to altered directing effects .
3-Fluoro-2-methoxyaniline (CAS: 437-83-2)
- Structure : Methoxy group at the 2-position instead of THF-methoxy.
- Molecular Formula: C₇H₈FNO.
- Molecular Weight : 141.15 g/mol .
- However, the absence of the THF ring eliminates possible hydrogen-bonding interactions .
3-Fluoro-4-methoxyaniline (CAS: 366-99-4)
- Structure : Methoxy at the 4-position and fluorine at the 3-position.
- Molecular Formula: C₇H₈FNO.
- Molecular Weight : 141.14 g/mol .
- Key Differences : Positional isomerism significantly impacts electronic effects. The para-methoxy group may enhance resonance stabilization of the aromatic ring compared to ortho-substituted analogs .
Derivatives with Extended Substituents
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline (CAS: CTK7C2449)
- Structure : Addition of a fluorobenzyl group to the aniline nitrogen.
- Molecular Formula: C₁₈H₂₀FNO₂.
- Molecular Weight : 301.36 g/mol .
- This modification is common in CNS-targeting drug candidates .
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline (CAS: 1040682-00-5)
- Structure : Dual THF-methoxy groups on the benzyl and aniline rings.
- Molecular Formula : C₂₃H₂₈N₂O₄.
- Molecular Weight : 383.5 g/mol .
- Key Differences : Increased oxygen content from two THF rings improves solubility in ethers and alcohols. The bulkier structure may reduce reactivity in sterically hindered reactions .
Substituent Ring Variations
3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline (CAS: 1233952-94-7)
- Structure : Tetrahydropyran (THP)-methoxy substituent instead of THF.
- Molecular Formula: C₁₂H₁₄FNO₂.
- Comparison : The six-membered THP ring introduces conformational flexibility compared to the five-membered THF. This may affect binding affinity in receptor-ligand interactions due to differences in ring puckering .
Physicochemical Properties
| Compound (CAS) | Molecular Weight (g/mol) | Substituent Position | Key Functional Groups |
|---|---|---|---|
| 3-Fluoro-2-[(THF-2-yl)methoxy]aniline (1018584-61-6) | 223.25 | 2-position | THF-methoxy, fluorine |
| 3-Fluoro-4-methoxyaniline (366-99-4) | 141.14 | 4-position | Methoxy, fluorine |
| N-(2-Fluorobenzyl)-2-(THF-methoxy)aniline (CTK7C2449) | 301.36 | N-substituted | Fluorobenzyl, THF-methoxy |
Biological Activity
3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline is an organic compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol. This compound features a fluorine atom at the 3-position of the aniline ring and a methoxy group connected to a tetrahydrofuran moiety at the 2-position. Its unique structure suggests potential applications in medicinal chemistry, particularly due to its biological activities, which are currently under investigation.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H14FNO2 |
| Molecular Weight | 211.23 g/mol |
| Fluorine Position | 3-position on aniline |
| Methoxy Group Position | 2-position on aniline |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that this compound may inhibit certain enzymes involved in cell proliferation, which could lead to anticancer effects. However, the exact molecular targets and pathways remain to be fully elucidated.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives of fluorinated anilines have shown significant antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values demonstrating efficacy comparable to standard antifungal agents like griseofulvin . Although specific data for this compound is limited, its structural analogs suggest potential for similar biological activity.
Anticancer Potential
Studies on related compounds have highlighted their cytotoxic activities against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low nanomolar range against resistant cancer cell lines . While direct studies on this compound are lacking, its structural characteristics imply a potential for similar anticancer effects.
Case Studies and Research Findings
- Antifungal Activity : A study on fluorinated anilines revealed that certain derivatives exhibited MIC values as low as 250 μg/ml against C. albicans, indicating promising antifungal activity .
- Cytotoxicity in Cancer Research : Research into benzimidazole-based compounds has shown that modifications in substituents can lead to significant increases in cytotoxicity against cancer cells. The introduction of fluorine atoms has been noted to retain or enhance activity in some cases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
